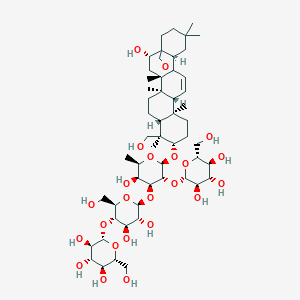

Songarosaponin D

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,9R,10S,13S,14R,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-23-32(60)42(76-46-40(68)37(65)41(26(20-57)73-46)75-44-38(66)35(63)33(61)24(18-55)71-44)43(77-45-39(67)36(64)34(62)25(19-56)72-45)47(70-23)74-31-10-11-49(4)27(50(31,5)21-58)8-12-51(6)28(49)9-13-54-29-16-48(2,3)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h9,13,23-47,55-68H,8,10-12,14-22H2,1-7H3/t23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,49+,50+,51-,52+,53?,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGFJRKJEPQTRB-VQCUNJLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155762-41-7 | |

| Record name | Songarosaponin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155762417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chromatographic Techniques for Isolation and Purification

Column Chromatography Approaches

Column chromatography is a fundamental and widely used technique for the initial separation and purification of saponins (B1172615) from crude extracts. ijrti.org The process involves passing the extract through a column packed with a stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18. ijrti.orgyok.gov.tr

The separation is achieved by eluting the column with a mobile phase, which can be a single solvent or a gradient of solvents with varying polarities. yok.gov.tr For instance, a common approach for triterpenoid (B12794562) saponins involves using a silica gel column with a gradient of chloroform-methanol mixtures. greenskybio.com Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the saponins of interest. researchgate.net In some cases, multiple column chromatography steps, potentially using different stationary phases (normal and reversed-phase), are necessary to achieve sufficient purification. yok.gov.tr

Preparative Thin-Layer Chromatography (TLC) Applications

Preparative TLC is a valuable technique for the purification of smaller quantities of compounds and can be used as a final purification step. nih.gov While analytical TLC is used to monitor the progress of separation and identify compounds, preparative TLC involves applying a larger amount of the sample as a band onto a thicker TLC plate. ijrti.orggoogle.com

After developing the plate with a suitable solvent system, the bands corresponding to the desired saponins are scraped off the plate, and the compound is then eluted from the adsorbent material. akjournals.com Common solvent systems for TLC of saponins include mixtures like chloroform-glacial acetic acid-methanol-water and ethyl acetate-formic acid-glacial acetic acid-water. medcraveonline.com Visualization of the separated saponin (B1150181) bands can be achieved by spraying the plate with reagents such as 10% sulfuric acid in ethanol (B145695), followed by heating. researchgate.netakjournals.com

Spectroscopic Approaches for Comprehensive Structural Elucidation

The structural characterization of this compound is achieved through a multi-faceted approach employing various spectroscopic methods. nih.gov Each technique offers unique information that, when combined, provides a complete picture of the molecule's intricate architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of natural products like this compound. scispace.comvulcanchem.com It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assignment of their positions within the molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the number and types of atoms present. For this compound, the ¹H NMR spectrum reveals signals corresponding to the triterpenoid aglycone and the sugar moieties. The ¹³C NMR spectrum complements this by indicating the total number of carbon atoms and their chemical shifts, which are characteristic of different functional groups and structural motifs. researchgate.net

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound Moiety (Illustrative)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Olean-11-ene H-12 | ~5.4-5.6 | ~122-125 |

| Olean-11-ene C-13 | - | ~143-145 |

| Anomeric Protons (Sugars) | ~4.5-5.5 (d) | ~95-105 |

| Aglycone Methyl Groups | ~0.8-1.5 (s) | ~15-30 |

| Hydroxylated Carbons | ~3.0-4.5 | ~60-80 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table presents typical ranges for the key structural features of oleanane-type saponins.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. scribd.comnih.gov Soft ionization techniques, such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), are employed to generate intact molecular ions, providing an accurate molecular mass. scribd.com

Fragmentation analysis within the mass spectrometer offers crucial information about the structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This pattern helps to identify the aglycone core and the sequence of sugar units in the glycosidic chain. The loss of sugar moieties one by one from the molecular ion provides evidence for the composition and connectivity of the oligosaccharide chain. wisc.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. vulcanchem.comresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. libretexts.org

For this compound, characteristic IR absorption bands include:

Broad O-H stretching: around 3400 cm⁻¹, indicative of the multiple hydroxyl groups in the sugar moieties and the aglycone. libretexts.org

C-H stretching: just below 3000 cm⁻¹, corresponding to the sp³ hybridized carbons of the triterpenoid skeleton and sugar rings. vscht.cz

C=C stretching: a weaker band around 1640-1680 cm⁻¹ for the double bond in the oleanene ring system. vscht.cz

C-O stretching: in the region of 1000-1200 cm⁻¹, characteristic of the glycosidic linkages and hydroxyl groups. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Interpretation |

| O-H (hydroxyls) | 3200-3600 (broad) | Presence of multiple hydroxyl groups |

| C-H (alkane) | 2850-2960 | Aliphatic C-H bonds in the triterpene and sugars |

| C=C (alkene) | 1640-1680 (weak) | Double bond in the oleanene core |

| C-O (ethers, alcohols) | 1000-1260 | Glycosidic bonds and C-OH bonds |

Advanced 2D NMR and High-Resolution MS for Detailed Structural Confirmation

To unambiguously determine the complex three-dimensional structure of this compound, advanced two-dimensional (2D) NMR and high-resolution mass spectrometry (HRMS) are essential. nih.govdlu.edu.vn

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. measurlabs.com

COSY spectra reveal proton-proton couplings, helping to trace the spin systems within each sugar unit and the aglycone.

HSQC spectra correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between the sugar units and the attachment point of the sugar chain to the aglycone. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. nih.gov This is critical for confirming the molecular formula derived from NMR data and for distinguishing between compounds with the same nominal mass but different elemental compositions.

The combined application of these advanced spectroscopic methods provides a comprehensive and detailed structural elucidation of this compound, confirming the identity of the aglycone, the nature and sequence of the sugar residues, and the stereochemistry of all chiral centers. nih.govresearchgate.net

Mentioned Chemical Compounds

Biosynthetic Pathways and Precursors of Songarosaponin D

General Principles of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The biosynthesis of triterpenoid saponins (B1172615) is a specialized branch of the isoprenoid pathway, a fundamental metabolic route in plants responsible for producing a vast array of natural products. nih.gov The synthesis begins with simple five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com

The assembly of the triterpenoid backbone involves three main stages:

Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene, which is subsequently epoxidized to form 2,3-oxidosqualene. mdpi.com

Cyclization of the Triterpenoid Skeleton: The cyclization of 2,3-oxidosqualene is the first committed and a critical diversifying step in triterpenoid biosynthesis. mdpi.com This reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). nih.gov Depending on the specific OSC enzyme, 2,3-oxidosqualene can be cyclized into a wide variety of triterpenoid skeletons. For most oleanane-type saponins, including Songarosaponin D, the key enzyme is β-amyrin synthase (β-AS), which transforms the linear 2,3-oxidosqualene into the pentacyclic β-amyrin structure. mdpi.comuoa.gr This step represents a major branch point, diverting metabolism away from the synthesis of primary metabolites like sterols (e.g., cycloartenol (B190886) in plants) and towards specialized secondary metabolism. uoa.gr

Tailoring of the Aglycone: Following the formation of the initial triterpenoid scaffold (the aglycone or sapogenin), a series of extensive modifications occur. These "tailoring" reactions are primarily catalyzed by two major enzyme families:

Cytochrome P450-dependent monooxygenases (P450s): These enzymes introduce oxidative modifications, such as hydroxyl groups, at various positions on the triterpenoid backbone. nih.govuoa.gr This oxidation is crucial for creating the structural diversity of sapogenins.

UDP-dependent glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the aglycone. mdpi.com Glycosylation increases the water solubility and stability of the saponin and is essential for its biological activities. mdpi.com The process can be complex, involving the addition of multiple sugars at different positions to form linear or branched chains. mdpi.com

Proposed Biosynthetic Routes for this compound in Verbascum Species

While the complete biosynthetic pathway for this compound has not been fully elucidated experimentally in Verbascum, a putative route can be proposed based on its known structure and the general principles of oleanane-type saponin biosynthesis. The structure of this compound is 3-O-([β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-]-[β-D-glucopyranosyl-(1→2)]-β-D-fucopyranosyl)-13β,28-epoxyolea-11-ene-3β,16β,23-triol. nih.gov

The proposed pathway begins with the β-amyrin scaffold and involves several key tailoring reactions:

Initial Oxidation: The β-amyrin backbone undergoes a series of position-specific oxidations catalyzed by P450 enzymes. Based on the final structure of this compound, hydroxylations are required at the C-16 and C-23 positions.

Formation of the 13β,28-Epoxy Bridge: A distinctive feature of the this compound aglycone is the ether bridge between C-13 and C-28. This likely results from an intramolecular cyclization reaction involving hydroxyl groups at C-28 (a common oxidation site in oleananes) and C-13, a process also likely mediated by a specific P450 enzyme.

Sequential Glycosylation: The final stage is the elaborate glycosylation at the C-3 hydroxyl group of the modified aglycone. This process is catalyzed by a series of specific UGTs. The assembly of the tetrasaccharide chain likely occurs in a stepwise manner:

A fucopyranosyl moiety is first attached to the C-3 hydroxyl group.

A glucopyranosyl unit is then added to the C-2 position of the fucose.

A second glucopyranosyl unit is attached to the C-3 position of the fucose.

Finally, a third glucopyranosyl unit is added to the C-4 position of the second glucose molecule, completing the branched sugar chain.

This proposed sequence highlights the specificity of the P450 and UGT enzymes required to produce the unique structure of this compound in Verbascum species.

Enzymatic Steps and Genetic Regulation in Saponin Production

The production of triterpenoid saponins like this compound is a tightly controlled process involving a suite of specialized enzymes encoded by specific gene families. The regulation of these genes ensures that saponins are synthesized in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

Key Enzymatic Families in Saponin Biosynthesis

| Enzyme Class | Abbreviation | Function in this compound Biosynthesis |

|---|---|---|

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton, the foundational structure of the aglycone. mdpi.com |

| Cytochrome P450 Monooxygenase | P450 | Responsible for the oxidative tailoring of the β-amyrin backbone, including hydroxylations (e.g., at C-16, C-23) and the formation of the C-13, C-28 epoxy bridge. mdpi.comnih.gov |

| UDP-Glycosyltransferase | UGT | Catalyzes the sequential attachment of sugar units (fucose, glucose) to the C-3 hydroxyl group of the aglycone to form the final saponin. mdpi.comnih.gov |

The expression of the genes encoding these enzymes is subject to complex genetic regulation. Studies on various saponin-producing plants have revealed that transcription factors (TFs) from several families, including WRKY , APETALA2/Ethylene Response Factor (AP2/ERF) , and Basic Helix-Loop-Helix (bHLH) , act as positive regulators of the biosynthetic pathway. mdpi.comnih.gov

The activity of these transcription factors is often modulated by phytohormones, particularly jasmonate (JA) and its derivative methyl jasmonate (MeJA). mdpi.com These signaling molecules are well-known for their role in plant defense responses. Upon stresses such as herbivory or pathogen attack, JA signaling cascades are activated, leading to the upregulation of saponin biosynthesis genes. nih.gov This inducible production suggests a primary ecological role for saponins as defense compounds. Research into Verbascum species has included investigations into the expression of genes associated with saponin biosynthesis and the effects of elicitors like MeJA, supporting the role of these regulatory networks in the genus. researchgate.net

Structure Activity Relationship Sar Studies of Songarosaponin D and Analogs

Influence of Glycosidic Chain Length and Composition on Biological Activities

The glycosidic (sugar) portion of a saponin (B1150181) molecule plays a significant role in its pharmacological properties. uj.edu.plscirp.org The number, type, and linkage of the sugar residues can influence the compound's solubility, bioavailability, and interaction with biological targets. uj.edu.plnih.gov

Research comparing Songarosaponin D with its analogs has provided insight into how the length of the sugar chain impacts cytotoxicity. This compound possesses a tetrasaccharide (four-sugar) chain, while a structurally similar analog, Buddlejasaponin IV, has a trisaccharide (three-sugar) chain. nih.gov

Both this compound and Buddlejasaponin IV, along with Saikosaponin A, demonstrated strong cytotoxic effects against the COR-L23 human lung large cell carcinoma line. nih.govimedpub.com This indicates that while chain length can modulate potency in specific cell lines, the core oleanane (B1240867) structure with its attached sugars is fundamentally important for this activity.

Table 1: Comparison of Cytotoxicity for this compound and its Trisaccharide Analog

| Compound | Number of Sugars | Aglycone | Cytotoxicity Profile Highlight | Source |

|---|---|---|---|---|

| This compound | 4 | Saikogenin F | Highly active against COR-L23 cells; less active than its analog against ACHN cells. | nih.gov |

| Buddlejasaponin IV | 3 | Saikogenin F | Highly active against COR-L23 cells; significantly more active than this compound against ACHN cells (IC50 7.9 μmol l⁻¹). | nih.gov |

The specific types of sugars within the glycosidic chain, such as D-glucose and D-fucose, and their arrangement are critical for biological activity. uj.edu.plresearchgate.net The sugar chain of this compound is composed of glucose and fucose residues. imedpub.com While specific studies isolating the role of each sugar in this compound are limited, broader research on triterpenoid (B12794562) saponins (B1172615) indicates that the nature of the sugar units is a key determinant of activity. uj.edu.plscirp.org The most common monosaccharides found in these saponins include D-glucose, L-rhamnose, D-galactose, D-fucose, and L-arabinose. uj.edu.plscirp.org The sequence and linkage of these sugars create a unique three-dimensional structure that influences how the saponin interacts with cell membranes and protein targets. uj.edu.pl

Relationship Between Aglycone Structure and Pharmacological Effects

The aglycone, or sapogenin, is the non-sugar, triterpenoid core of the saponin. Its structure is a fundamental determinant of the compound's pharmacological profile. nih.gov this compound is an oleanane-type triterpenoid saponin. nih.govnih.gov SAR studies on saponins from the Verbascum genus, from which this compound has been isolated, suggest that cytotoxic effects are influenced by several features of the aglycone. nih.gov These include hydroxyl substitutions, particularly at the C-28 position, the presence of a methoxyl group at C-11, and the double bond between C-12 and C-13. nih.gov For many triterpenoid saponins, a free carboxyl group at the C-28 position is considered important for antitumor activity. phmethods.net The diverse biological activities of saponins are largely attributable to the significant structural diversity found in their polycyclic sapogenin cores, which can be modified with various substituents like hydroxyls, carboxyls, and acyl groups. uj.edu.plnih.gov

Computational and Rational Design Approaches in SAR Elucidation

To further unravel the complex structure-activity relationships of saponins, researchers increasingly employ computational methods. researchgate.netmdpi.com These in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, allow for the rational design of new derivatives and help predict their biological activity before synthesis. researchgate.netllri.in

Molecular modeling and docking are computational techniques used to predict how a ligand (like this compound) might bind to a protein target at an atomic level. llri.innih.govijpras.com This "lock and key" simulation helps identify potential binding sites and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. llri.in By understanding these interactions, modifications can be designed to improve binding affinity and, consequently, biological activity. researchgate.net

While specific docking studies on this compound are not widely published, this approach has been applied to related compounds. For instance, a computational docking study of saponins isolated from Verbascum species was used to explore a hypothetical mechanism for their inhibitory activity against the hepatitis C virus (HCV) protease. mdpi.com Such studies are invaluable for generating hypotheses about the molecular targets of saponins and guiding further experimental work. nih.gov

QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. phmethods.netnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can be built to predict the activity of new, untested compounds. nih.govphmethods.net

QSAR studies on various triterpenoid saponins have successfully identified key structural features that correlate with specific biological activities. For example, a 2D-QSAR analysis of triterpenoid saponins for nematicidal activity found that lipophilicity (expressed as the descriptor slogP) and the presence of a carboxyl group at the C-28 position were critical for activity. phmethods.netphmethods.net Other QSAR studies have been developed to predict the ability of triterpenoid saponins to cross the blood-brain barrier, using descriptors related to partition coefficients and molar refraction. mdpi.comnih.gov These models provide powerful predictive tools in the early stages of drug discovery, helping to prioritize which analogs to synthesize and test. researchgate.netnih.gov

Molecular Mechanisms of Action of Songarosaponin D

Cellular and Subcellular Targets in Pharmacological Interventions

Detailed investigations into the specific cellular and subcellular targets of Songarosaponin D are limited in the current scientific literature. While the compound exhibits distinct biological activities, such as anti-inflammatory and cytotoxic effects, the precise intracellular proteins, organelles, or compartments it directly binds to or modulates to elicit these responses have not yet been fully elucidated. researchgate.netnih.gov Future research focusing on cellular uptake, subcellular localization, and target identification studies is necessary to map the complete pharmacological profile of this compound. researchgate.netnih.govdovepress.com

Modulatory Effects on Signal Transduction Pathways

The influence of this compound on key signal transduction pathways is an area requiring further investigation. Signal transduction pathways are crucial for regulating cellular processes, and many therapeutic agents exert their effects by modulating these cascades. nih.govwikipedia.org

Activation of Mitogen-Activated Protein Kinases (MAPK) Signaling (ERK and p38MAPK)

Based on available research, there is currently no direct evidence to confirm that this compound exerts its effects through the activation or modulation of the Mitogen-Activated Protein Kinases (MAPK) signaling pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38MAPK pathways. These pathways are critical regulators of cellular processes like proliferation, inflammation, and stress responses. nih.govimrpress.com While many natural compounds influence MAPK signaling, specific studies linking this compound to the phosphorylation or activation of ERK or p38MAPK have not been identified. imrpress.comresearchgate.net

Influence on Protein Kinase C (PKC) Expression

The effect of this compound on the expression or activity of Protein Kinase C (PKC) isoforms remains uncharacterized in scientific literature. The PKC family of enzymes are key regulators in various signal transduction pathways, influencing processes from immune responses to cell growth. wikipedia.orgmdpi.comnih.gov However, studies specifically investigating the interaction between this compound and different PKC isoforms (conventional, novel, or atypical) or its impact on their gene expression are not available at this time. nih.govfrontiersin.org

Interactions with Cellular Membranes and Permeabilization Mechanisms

As a member of the saponin (B1150181) class of glycosides, this compound is understood to interact with cellular membranes, a hallmark of this compound category. The amphiphilic nature of saponins (B1172615), possessing both a hydrophobic steroid or triterpenoid (B12794562) aglycone and a hydrophilic sugar moiety, drives their insertion into lipid bilayers. nih.gov The primary mechanism of action involves the interaction of the saponin with cholesterol, a key component of eukaryotic cell membranes. This interaction leads to the formation of pores or lesions in the membrane, which disrupts its integrity and increases its permeability. nih.gov This permeabilization can lead to the leakage of cellular contents and ultimately contribute to cytotoxic effects observed against certain cell lines.

Modulation of Immune Responses and Inflammatory Mediators

This compound has demonstrated clear modulatory effects on immune responses, particularly through the inhibition of key inflammatory mediators. researchgate.netnih.govresearchgate.net This activity underscores its potential as an anti-inflammatory agent.

Inhibition of Nitric Oxide (NO) Production in Macrophages (e.g., LPS-induced RAW 264.7 macrophages)

A significant anti-inflammatory mechanism of this compound is its ability to inhibit the production of nitric oxide (NO). In a key study, the compound was evaluated for its effect on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a critical factor in the inflammatory process. researchgate.net this compound was found to exert a significant inhibitory effect on NO production in these cells, demonstrating a clear anti-inflammatory action at the cellular level. researchgate.netresearchgate.net

Interactive Table: Inhibition of NO Production by this compound

| Compound | Cell Line | Stimulant | Measured Effect | IC₅₀ Value | Reference |

| This compound | RAW 264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 10.4 µM | researchgate.net |

Mechanisms Underlying Augmented Cytotoxicity in Combination Therapies (e.g., Endolysosomal Escape Enhancement of Immunotoxins)

This compound belongs to the class of triterpenoid saponins. This class of compounds has been shown to significantly enhance the cell-killing (cytotoxic) effects of certain anti-cancer drugs, particularly saporin-based immunotoxins. soton.ac.uksoton.ac.uk Immunotoxins are therapeutic agents that link a potent toxin to a monoclonal antibody, which directs the toxin specifically to cancer cells. soton.ac.ukresearchgate.net A major limitation to their effectiveness is that after being internalized by the cancer cell, they often become trapped in cellular compartments called endolysosomes and are subsequently degraded, preventing the toxin from reaching its target in the cell's cytosol. soton.ac.uknih.gov

Triterpenoid saponins can overcome this limitation by facilitating the "endolysosomal escape" of the immunotoxin. soton.ac.ukmdpi.com This mechanism allows the toxin to be released from the endolysosome into the cytosol, where it can inhibit protein synthesis by targeting ribosomes, leading to cell death. soton.ac.ukresearchgate.net This enhancement of cytotoxicity means that a lower concentration of the immunotoxin may be needed, potentially widening its therapeutic window. soton.ac.uk

The precise mechanism by which these saponins promote endolysosomal escape is under investigation but appears to involve several key factors:

Endolysosomal Acidification : The process is dependent on the acidic environment within the endolysosomes. mdpi.comd-nb.info Agents like chloroquine, which raise the pH of these compartments, can block the saponin-induced escape and the resulting augmentation of cytotoxicity. d-nb.info

Membrane Interaction and Cholesterol : Saponins are known to interact with and permeabilize cellular membranes. mdpi.com This interaction appears to be dependent on cholesterol within the endolysosomal membrane. mdpi.com Studies have shown that depleting cholesterol from cells reduces the ability of saponins to induce endolysosomal escape and augment immunotoxin cytotoxicity. Repleting cholesterol can restore this effect. mdpi.com

Co-localization : For the mechanism to be effective, it is believed that the saponin and the immunotoxin must be transported to the same endolysosomal vesicle. mdpi.com Research using inhibitors of different cellular uptake pathways, such as clathrin-mediated endocytosis and macropinocytosis, suggests these pathways are involved in the internalization process that leads to this co-localization and subsequent escape. mdpi.com

While these mechanisms have been established for triterpenoid saponins as a group, further studies are required to specifically confirm and detail the activity of this compound in enhancing immunotoxin efficacy through endolysosomal escape.

Table 2: Factors in Saponin-Mediated Augmentation of Immunotoxin Cytotoxicity

| Factor | Role in Mechanism | Consequence of Inhibition | Source |

|---|---|---|---|

| Triterpenoid Saponins | Augment the cytotoxicity of saporin-based immunotoxins. | Reduced therapeutic efficacy of the combination therapy. | soton.ac.uksoton.ac.uk |

| Endolysosomal Escape | The primary proposed mechanism for cytotoxicity enhancement; allows the toxin to reach cytosolic ribosomes. | The immunotoxin is trapped and degraded, preventing it from killing the cell. | soton.ac.ukmdpi.com |

| Acidic Endolysosomal pH | Required for the saponin-mediated escape process. | Abrogation of endolysosomal escape and cytotoxicity enhancement. | mdpi.comd-nb.info |

| Membrane Cholesterol | Plays a central role in the interaction between the saponin and the endolysosomal membrane, facilitating escape. | Reduced endolysosomal escape and abrogation of the augmentative effect. | mdpi.com |

| Endocytic Pathways | Clathrin-mediated endocytosis and macropinocytosis are implicated in the co-internalization of saponin and the immunotoxin. | Abrogation of the saponin-induced increase in endolysosomal escape. | mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thrombospondin-1 |

| Ginsenoside Rg1 |

| Interleukin-13 |

| Saporin |

| Chloroquine |

Preclinical Pharmacological Investigations of Songarosaponin D

In Vitro Pharmacological Profiling

In vitro studies are crucial for the initial characterization of a compound's biological activity at the cellular level. For Songarosaponin D, these investigations have centered on its potential as an anticancer and anti-inflammatory agent.

This compound has been evaluated for its cytotoxic effects against a diverse panel of human cancer cell lines. nih.gov A key study investigated its activity against renal adenocarcinoma (ACHN), amelanotic melanoma (C32), malignant melanoma (A375), lung carcinoma (A549), large cell lung carcinoma (COR-L23), colon adenocarcinoma (Caco-2), and hepatocellular carcinoma (Huh-7D12) cell lines. nih.govnih.gov

The compound demonstrated notable cytotoxic activity, particularly against the COR-L23 lung cancer cell line, where it exhibited a strong effect with an IC₅₀ value of 0.6 µM. nih.govnih.gov The activity against other cell lines was also recorded, showing varied efficacy depending on the cancer type. dntb.gov.ua For instance, this compound was found to be less active against ACHN cells compared to a related saponin (B1150181), buddlejasaponin IV, but was more potent against Caco-2 cells. dntb.gov.ua

Below is a summary of the cytotoxic activity of this compound, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ACHN | Renal Adenocarcinoma | 37.2 | dntb.gov.ua |

| C32 | Amelanotic Melanoma | 1.1 | nih.gov |

| A375 | Malignant Melanoma | 2.5 | nih.gov |

| A549 | Lung Carcinoma | 2.1 | nih.gov |

| COR-L23 | Large Cell Lung Carcinoma | 0.6 | nih.govnih.gov |

| Caco-2 | Colon Adenocarcinoma | 2.5 | dntb.gov.ua |

| Huh-7D12 | Hepatocellular Carcinoma | 1.9 | nih.gov |

The anti-inflammatory potential of this compound has been explored in cellular models of inflammation. nih.govga-online.org Specifically, its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov In this model, this compound demonstrated a significant inhibitory effect on NO production. nih.govga-online.org The compound's potency in this assay was quantified with an IC₅₀ value of 10.4 µM, indicating its capacity to modulate inflammatory pathways at the cellular level. nih.gov

| Cellular Model | Effect Measured | IC₅₀ (µM) | Reference |

|---|---|---|---|

| LPS-induced RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | 10.4 | nih.gov |

A critical aspect of preclinical drug evaluation is determining whether a compound's cytotoxic effects are selective towards cancer cells over healthy cells. Research into this compound has addressed this by testing its impact on non-cancerous cells. nih.gov In the same study that evaluated its anticancer activity, the compound was also tested against the proliferation of normal human skin fibroblasts (142BR). nih.govnih.gov The results showed that this compound did not affect the proliferation of these normal fibroblasts, suggesting a selective cytotoxic action against the tested cancer cell lines. nih.govnih.gov This selectivity is a desirable characteristic for a potential anticancer agent, as it may correlate with a more favorable safety profile.

Ribosome-inactivating proteins (RIPs) are highly potent toxins that can be used in targeted cancer therapies, but their efficacy can be limited by poor cellular uptake. researchgate.net Some saponins (B1172615) are known to enhance the cytotoxicity of RIPs, acting as potentiators. ga-online.org However, based on a review of the available scientific literature, no specific studies have been published that investigate the role of this compound as a potentiator of ribosome-inactivating protein cytotoxicity.

In Vivo Efficacy and Translational Model Systems

In vivo studies using animal models are essential for evaluating a compound's efficacy and behavior within a whole, living organism, bridging the gap between cellular assays and clinical application. nih.gov

Animal models are employed in biomedical research to replicate human diseases, allowing for the study of disease mechanisms and the evaluation of new therapies in a controlled setting. medicilon.com These can include xenograft models, where human cancer cells are implanted into immunocompromised animals, as well as models for inflammatory conditions. nih.gov Despite the in vitro findings suggesting potential anticancer and anti-inflammatory properties, the reviewed scientific literature does not describe any in vivo efficacy studies specifically conducted for this compound. Therefore, its effects within a living animal model for any disease replication have not been documented.

Preclinical Efficacy Studies in Relevant Biological Systems

Preclinical efficacy studies have been crucial in elucidating the therapeutic potential of this compound. These in vitro investigations have primarily focused on its cytotoxic and anti-inflammatory activities, utilizing various cancer cell lines and macrophage models.

Research has demonstrated that this compound possesses significant cytotoxic effects against specific cancer cell lines. nih.gov In a study evaluating its activity against a panel of seven human cancer cell lines, this compound, along with other isolated saponins like saikosaponin a and buddlejasaponin IV, showed potent activity against the COR-L23 human lung cancer cell line. nih.gov The concentration required to inhibit 50% of cell growth (IC₅₀) was reported to be in the sub-micromolar range. nih.gov Notably, the study also highlighted the compound's selective action, as it did not affect the proliferation of normal human skin fibroblasts (142BR), suggesting a targeted effect on cancer cells. nih.gov

The table below summarizes the cytotoxic activity of this compound against the responsive cancer cell line.

Table 1: Cytotoxic Efficacy of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. These studies have typically used lipopolysaccharide (LPS)-stimulated macrophage models to mimic an inflammatory response. This compound was found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophages. nih.govresearchgate.netimedpub.com This inhibitory effect points towards its potential application in managing inflammatory conditions. nih.gov

The table below details the anti-inflammatory activity of this compound.

Table 2: Anti-inflammatory Efficacy of this compound

| Biological System | Effect Measured | IC₅₀ (µM) | Source |

|---|

These preclinical efficacy findings underscore the potential of this compound as a lead compound for further development in oncology and inflammatory disease research.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Preclinical Development

The preclinical development of a compound like this compound involves a detailed assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body processes the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes the biochemical and physiological effects of the drug on the body. wikipedia.orgmsdmanuals.com

Pharmacodynamic (PD) Considerations: The pharmacodynamics of this compound are defined by its effects on biological systems, as observed in efficacy studies. msdmanuals.compharmacologyeducation.org The primary pharmacodynamic effects identified are its selective cytotoxicity against cancer cells and its anti-inflammatory activity. nih.gov

The key pharmacodynamic actions of this compound include:

Inhibition of Cancer Cell Proliferation: The compound demonstrates a potent ability to stop the growth of specific cancer cells, such as the COR-L23 lung cancer line. nih.gov A crucial aspect of its pharmacodynamic profile is its selectivity for cancer cells over normal, healthy cells, which is a highly desirable trait for a potential anticancer agent. nih.gov

Inhibition of Nitric Oxide Production: this compound effectively reduces the production of nitric oxide in activated macrophages. nih.govresearchgate.net This action on a key inflammatory mediator is a significant pharmacodynamic endpoint, suggesting a direct modulatory effect on inflammatory pathways. imedpub.com

Synthetic Modifications and Derivatization Strategies for Songarosaponin D

Functionalization and Derivatization for Enhanced Bioactivity or Delivery

The functionalization of saponins (B1172615) is a key strategy to enhance their inherent biological activities or to improve their suitability for drug delivery systems. researchgate.net While specific derivatization studies on isolated Songarosaponin D are not extensively reported, research on saponin (B1150181) mixtures containing compounds from Physospermum verticillatum provides a relevant model. researchgate.net Saponins, due to their amphiphilic nature, are recognized as potential drug delivery system (DDS) carriers, capable of improving the solubility and bioavailability of other drugs. researchgate.net

One of the primary methods for derivatization involves targeting the hydroxyl groups present on the sugar moieties or the aglycone. These groups can be esterified or etherified to attach various functional molecules. A notable example is the derivatization of a mixture of triterpene saponins from Physospermum verticillatum with acrylic acid. researchgate.net This modification introduces a polymerizable group, which is a critical step for creating advanced delivery systems as discussed in the next section.

Such modifications can lead to derivatives with enhanced properties. For example, semisynthetic analogs of other saponins have been developed to have greater stability in aqueous solutions and reduced toxicity while retaining or enhancing their desired biological effects. uj.edu.pl By replacing hydrolytically unstable ester groups with more stable amide bonds, researchers have created saponin derivatives with improved adjuvant activity. uj.edu.pl These general principles could foreseeably be applied to this compound to modulate its bioactivity.

Development of Polymerizable Saponin Derivatives for Advanced Applications

A novel approach to harnessing the properties of saponins is the creation of polymerizable derivatives for the development of advanced materials such as microspheres for drug delivery. researchgate.net This strategy has been successfully demonstrated with a mixture of triterpene saponins isolated from the roots of Physospermum verticillatum, a known source of this compound. ga-online.orgresearchgate.net

The process involves the chemical modification of the saponins to introduce a polymerizable functional group. In a key study, the saponin mixture was derivatized with acrylic acid, resulting in an ester linkage and yielding a polymerizable product. researchgate.net This product can then undergo polymerization to form structured materials.

Table 1: Derivatization and Polymerization of Saponins from Physospermum verticillatum

| Step | Description | Reagents/Methods | Outcome | Reference |

|---|---|---|---|---|

| Derivatization | Introduction of a polymerizable group onto the saponin structure. | Acrylic Acid | Polymerizable saponin derivative with an ester linkage. | researchgate.net |

| Polymerization | Formation of spherical microparticles from the derivatized saponins. | Suspension Radical Copolymerization | Saponin-based microspheres. | researchgate.net |

| Application | Use of microspheres as a carrier for drug delivery. | Impregnation with Gemcitabine | Drug-loaded microspheres for controlled release. | researchgate.net |

The resulting spherical microparticles, prepared through suspension radical copolymerization, were successfully loaded with the anticancer drug gemcitabine. researchgate.net These microspheres exhibited pH-sensitive swelling behavior, swelling more at a pH typical of a tumor environment (pH 6.2) compared to physiological pH (7.4). researchgate.net This characteristic is highly desirable for targeted drug release. The study demonstrated that these saponin-based microspheres could provide a sustained release of the encapsulated drug over 24 hours. researchgate.net

This research highlights the potential of developing polymerizable derivatives from saponins like this compound for creating sophisticated drug delivery systems. Such systems could leverage the natural bioactivity of the saponin while providing a platform for the targeted delivery of other therapeutic agents.

Analytical Methodologies for Detection and Quantification of Songarosaponin D

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the separation, purification, and quantification of Songarosaponin D from complex mixtures. iltusa.comijnrd.org These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. oup.com.au

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins (B1172615) like this compound. iltusa.comijnrd.org Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol (B129727). researchgate.netjrespharm.com This method allows for the effective separation of saponins based on their polarity. The use of a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of a wide range of compounds in a mixture. chromatographyonline.comresearchgate.net

For purity assessment, HPLC is invaluable. torontech.com By analyzing the chromatogram, the presence of impurities can be detected as separate peaks from the main this compound peak. torontech.com Peak purity analysis, often performed with a photodiode array (PDA) detector, can assess whether a single peak corresponds to a single compound. sepscience.com Quantification is typically achieved by creating a calibration curve using a purified and authenticated standard of this compound. jrespharm.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase column, which allows for higher resolution, faster analysis times, and reduced solvent consumption. usp.org This makes UHPLC particularly suitable for high-throughput analysis of this compound in large sample sets.

Below is a table summarizing typical parameters for HPLC analysis of saponins.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol | Elution of compounds with varying polarities. |

| Detector | UV-Vis, PDA, ELSD, MS | Detection and quantification of the analyte. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the mobile phase. |

| Temperature | 25 - 40 °C | Affects separation efficiency and retention time. |

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. thieme.desolubilityofthings.com These methods rely on the interaction of molecules with electromagnetic radiation. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the complete chemical structure of natural products like this compound. scispace.comwisc.edu One-dimensional (1D) NMR (¹H and ¹³C) provides information about the different types of protons and carbons in the molecule, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete assignment of the aglycone and sugar moieties. nih.gov While NMR is highly effective for structural analysis, its lower sensitivity compared to mass spectrometry can be a limitation for quantitative analysis of trace amounts. frontiersin.org However, for purified samples, quantitative NMR (qNMR) can be a highly accurate method for determining concentration. nist.gov

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of this compound. solubilityofthings.com When coupled with a chromatographic system like LC (LC-MS), it becomes a potent tool for both qualitative and quantitative analysis. sepscience.com Electrospray ionization (ESI) is a soft ionization technique commonly used for saponins, which allows the intact molecule to be ionized, providing the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information about the aglycone and sugar sequence. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for the quantification of this compound, particularly when coupled with HPLC. torontech.comsolubilityofthings.com Saponins often lack a strong chromophore, which can result in low UV absorbance. Derivatization may sometimes be employed to enhance UV detection.

The following table outlines the applications of different spectroscopic methods in the analysis of this compound.

| Spectroscopic Method | Primary Application | Information Obtained |

| NMR (¹H, ¹³C, 2D) | Structural Elucidation | Detailed molecular structure, stereochemistry. |

| MS (ESI, MS/MS) | Identification & Quantification | Molecular weight, fragmentation patterns, structure of subunits. |

| UV-Vis | Quantification (with HPLC) | Concentration of the analyte. |

| Infrared (IR) | Functional Group Analysis | Presence of hydroxyl, carbonyl, and other functional groups. wisc.edu |

Advanced Metabolomics Approaches for Profiling in Complex Biological Matrices

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. mdpi.comfrontiersin.org This approach is particularly useful for studying the effects of this compound in a biological context or for profiling saponins in plant extracts. nih.gov

LC-MS-based metabolomics is a widely used platform for analyzing secondary metabolites like saponins in complex samples such as plasma, urine, or tissue extracts. mdpi.comnih.gov This technique offers high sensitivity and the ability to detect a wide range of compounds. mdpi.com Untargeted metabolomics aims to measure as many metabolites as possible to identify changes in response to a stimulus, while targeted metabolomics focuses on the accurate quantification of a specific set of known compounds, including this compound. mdpi.comfrontlinegenomics.com

NMR-based metabolomics provides a complementary approach. frontlinegenomics.com While less sensitive than MS, NMR is highly reproducible and quantitative, and it can detect a broad range of metabolites without chromatographic separation. nist.govmdpi.com It is particularly useful for identifying major metabolic changes and for structural elucidation of unknown metabolites detected in a metabolomics study. nih.govfrontiersin.org

The integration of both LC-MS and NMR data provides a more comprehensive understanding of the metabolome. mdpi.com This multi-platform approach leverages the high sensitivity of MS and the structural elucidation power of NMR. nih.govmdpi.com Data from these analyses are typically processed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify significant changes in metabolite profiles.

Future Research Directions and Translational Perspectives for Songarosaponin D

Elucidation of Unexplored Mechanisms of Action

While initial studies have highlighted the potential of Songarosaponin D, particularly its cytotoxic effects on cancer cells and its anti-inflammatory properties, the precise molecular mechanisms underpinning these activities remain largely uncharted territory. Future research should prioritize a deeper investigation into its mechanism of action to bridge the gap between promising preliminary data and potential clinical applications.

Key areas for exploration include:

Molecular Targeting: Identifying the specific cellular proteins, enzymes, or receptors that this compound directly binds to in order to exert its cytotoxic and anti-inflammatory effects.

Signaling Pathway Modulation: Investigating the intracellular signaling cascades affected by this compound. For instance, determining which pathways are involved in the inhibition of nitric oxide (NO) production in macrophages is crucial. imedpub.com Research could explore its impact on key inflammatory pathways such as NF-κB or MAPK signaling.

Selective Cytotoxicity: A significant finding is that this compound appears to have a selective action against cancer cells while not affecting the proliferation of normal skin fibroblasts. imedpub.com The molecular basis for this selectivity is a critical area for future study, as it could be key to developing targeted cancer therapies with fewer side effects.

Cell Death Mechanisms: Elucidating the specific type of cell death induced by this compound in cancer cells, whether it be apoptosis, necrosis, autophagy, or another form of programmed cell death.

Development of Standardized Extracts and Formulations from Natural Sources

The translation of this compound from a laboratory compound to a therapeutic agent hinges on the development of standardized extracts and stable pharmaceutical formulations. This compound has been isolated from plants such as Verbascum songaricum. nih.gov The preparation of standardized extracts from such natural sources is a critical step for ensuring consistent potency, quality, and safety in preclinical and clinical studies. mdpi.com

The process involves several key stages:

Optimized Extraction: Research into various extraction techniques is needed to maximize the yield of this compound and related saponins (B1172615) from plant biomass. Modern methods such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE) could offer improvements over conventional methods like maceration or Soxhlet extraction. imedpub.commdpi.com

Purification and Isolation: Advanced chromatographic techniques are essential for isolating this compound from complex plant extracts. Methods like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are vital for obtaining the high-purity compound required for detailed biological assays. imedpub.com

Standardization and Quality Control: Establishing analytical fingerprints of extracts helps in distinguishing them from adulterants and ensures batch-to-batch consistency. imedpub.com Developing validated analytical methods, such as LC-MS/MS, for the precise quantification of this compound in extracts is a necessary step for standardization. imedpub.com

Formulation Development: Creating stable and effective pharmaceutical formulations is the final step. This could involve incorporating standardized extracts into various delivery systems to improve bioavailability and targeted delivery for specific medicinal applications. mdpi.com

| Extraction & Separation Technique | Potential Application for this compound | Reference |

| Ultrasound-Assisted Extraction (UAE) | Efficient extraction from Verbascum species biomass. | imedpub.com |

| Supercritical Fluid Extraction (SFE) | Environmentally friendly extraction method to obtain a crude saponin (B1150181) mixture. | imedpub.com |

| Medium-Pressure Liquid Chromatography (MPLC) | Purification of this compound from crude extracts. | imedpub.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification step to achieve high-purity this compound for research. | imedpub.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis for the standardization of extracts. | imedpub.com |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The known cytotoxic and anti-inflammatory activities of this compound provide a strong foundation for exploring a wider range of therapeutic applications. imedpub.com The diverse biological activities reported for other triterpenoid (B12794562) saponins suggest that the full potential of this compound has yet to be realized.

Future research could investigate the following novel applications:

Broad-Spectrum Anticancer Agent: The potent cytotoxic activity observed against a lung carcinoma cell line warrants a broader investigation across a diverse panel of human cancer cell lines, including those from breast, colon, and prostate cancers. imedpub.com Many naturally derived glycosides have shown potential as anticancer agents. researchgate.netnih.gov

Antifungal Therapy: Saponins are well-known for their antifungal properties, serving as a defense mechanism for plants against fungal pathogens. nih.gov Research into the efficacy of this compound against clinically relevant fungal species, such as Candida spp., could open new avenues for treating fungal infections. mdpi.com

Adjuvant for Vaccines: Certain saponins are used as powerful adjuvants to enhance the immune response to vaccines. nih.gov The potential of this compound to act as an immunological adjuvant could be a valuable area of investigation.

Treatment for Chronic Inflammatory Diseases: The ability of this compound to significantly inhibit NO production suggests its potential use in diseases characterized by chronic inflammation. imedpub.com This could include conditions like rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Agent: Given that some cardiac glycosides are being explored for applications in neurodegenerative diseases, investigating the potential neuroprotective effects of this compound in models of diseases like Alzheimer's or Parkinson's could be a novel research direction. researchgate.net

Integration of Omics Technologies (e.g., Genomics, Proteomics) in this compound Research

The application of "omics" technologies can revolutionize the study of this compound by providing a holistic, system-wide view of its biological effects. worldscholarsreview.org These high-throughput methods can help elucidate mechanisms of action, identify biomarkers of response, and accelerate drug discovery efforts. researchgate.net

Key omics strategies could include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how this compound alters gene expression in target cells (e.g., cancer cells). This could reveal the genetic pathways that are activated or suppressed, providing clues to its mechanism of action.

Proteomics: Employing mass spectrometry-based proteomics to study changes in the entire protein landscape of cells upon treatment with this compound. This can identify specific proteins whose expression or modification is altered, offering direct insight into the compound's functional impact. worldscholarsreview.org

Metabolomics: Analyzing the global metabolic profile of cells or organisms exposed to this compound. This can reveal how the compound affects cellular metabolism, such as energy production or lipid pathways, which are often dysregulated in diseases like cancer. nih.gov

Integrated Multi-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's biological activity. worldscholarsreview.org This integrated approach can uncover complex interactions and networks that would be missed by studying a single molecular layer, leading to a more profound understanding of its therapeutic potential.

| Omics Technology | Potential Application in this compound Research | Reference |

| Genomics | Identifying genetic factors that may predict sensitivity or resistance to this compound in different cancer cell types. | researchgate.net |

| Transcriptomics | Revealing the full spectrum of genes and signaling pathways modulated by this compound in inflammatory or cancer cells. | rsc.org |

| Proteomics | Identifying direct protein targets and downstream effectors of this compound to clarify its mechanism of action. | worldscholarsreview.org |

| Metabolomics | Assessing the impact of this compound on cellular metabolic pathways to understand its effect on cell bioenergetics and survival. | nih.govnih.gov |

Advancements in Sustainable Production and Supply Chains of this compound and Related Saponins

The reliance on direct extraction from natural plant sources like Verbascum songaricum presents challenges for the large-scale and sustainable production of this compound. Traditional agricultural production is often insufficient to meet potential market demands for valuable saponins. mdpi.com Future research must focus on developing alternative and sustainable production strategies.

Promising avenues for sustainable production include:

Plant Selection and Cultivation: Implementing breeding programs to select and cultivate high-yielding varieties of Verbascum species. As seen with Quillaja saponaria, significant variations in saponin content can exist between individual plants, highlighting the potential for selective breeding. researchgate.net

Plant Cell and Tissue Culture: Utilizing plant cell or hairy root cultures in bioreactors offers a controlled and scalable method for producing saponins, independent of geographical and climatic constraints. mdpi.com This approach can also enhance yield by optimizing culture conditions.

Metabolic Engineering and Synthetic Biology: This presents a highly viable alternative for sustainable and scalable production. mdpi.com This involves transferring the biosynthetic pathway of this compound into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This approach can enable high-yield, industrial-scale fermentation, reducing reliance on plant sources and the use of hazardous organic solvents in extraction. mdpi.com

Valorization of All Plant Parts: Investigating the saponin content in different parts of the source plant, such as the leaves in addition to the aerial parts, could increase the total yield per plant and make the process more economically viable, similar to strategies proposed for Quillaja trees. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Songarosaponin D from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires analytical methods like NMR spectroscopy for structural confirmation and HPLC-MS for quantitative assessment. Reproducibility hinges on documenting solvent ratios, temperature, and pressure parameters .

- Key Parameters Table :

| Step | Technique | Critical Parameters | Validation Method |

|---|---|---|---|

| Extraction | Ethanol reflux | Solvent concentration, temperature, duration | TLC for preliminary screening |

| Purification | Column chromatography | Stationary phase, eluent gradient | HPLC-MS purity ≥95% |

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : Structural elucidation combines spectroscopic methods:

- NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) for carbon skeleton and functional groups.

- Mass spectrometry (HR-MS or ESI-MS) for molecular formula verification.

- X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with published spectral data is critical .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s mechanism of action in cellular models?

- Methodological Answer :

- Controlled variables : Cell line selection (e.g., cancer vs. normal cells), culture conditions (oxygen levels, serum concentration).

- Dose-response curves : Use at least 5 concentrations to establish EC₅₀/IC₅₀.

- Controls : Vehicle controls (solvent-only), positive controls (known agonists/inhibitors), and cytotoxicity assays (e.g., MTT) to distinguish specific effects from general toxicity.

- Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Source analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity). For example, anti-inflammatory effects in macrophages may not replicate in epithelial cells due to receptor variability.

- Meta-analysis : Use tools like PRISMA guidelines to systematically evaluate bias, sample sizes, and statistical power across studies.

- Replication : Independently validate conflicting results using standardized protocols (e.g., OECD guidelines for in vitro assays) .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer :

- In vivo models : Standardize animal strains (e.g., Sprague-Dawley rats), dosing routes (oral vs. intravenous), and sampling intervals.

- Analytical consistency : Use validated LC-MS/MS methods with internal standards (e.g., deuterated analogs) to quantify plasma concentrations.

- Data reporting : Adhere to MIAME or ARRIVE guidelines for metadata transparency, including extraction recovery rates and matrix effects .

Q. How can researchers optimize in silico models to predict this compound’s molecular targets and off-target effects?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., NF-κB, COX-2). Validate predictions via site-directed mutagenesis.

- Machine learning : Train models on curated datasets (e.g., ChEMBL) to predict ADMET properties.

- False-positive mitigation : Cross-check with experimental assays (e.g., SPR for binding affinity) .

Data Presentation and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%).

- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments for pairwise comparisons .

Q. How should theoretical frameworks (e.g., PICO, FINER) be applied to formulate research questions on this compound’s therapeutic potential?

- Methodological Answer :

- PICO : Define Population (e.g., diabetic nephropathy models), Intervention (this compound dosage), Comparison (standard therapy like metformin), Outcome (e.g., creatinine clearance).

- FINER : Ensure questions are Feasible (adequate sample sizes), Novel (unexplored pathways like ferroptosis), Ethical (IACUC-approved protocols), and Relevant (alignment with NIH priority areas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.